Cas no 2185980-72-5 (1,3,4,5-Tetrahydro-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one)

1,3,4,5-Tetrahydro-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one 化学的及び物理的性質
名前と識別子
-
- 1,3,4,5-Tetrahydro-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one
-
- インチ: 1S/C12H12N2O2/c1-2-12(16)14-8-7-11(15)13-9-5-3-4-6-10(9)14/h2-6H,1,7-8H2,(H,13,15)
- InChIKey: XDGPVEJIMIYYKC-UHFFFAOYSA-N
- ほほえんだ: N1C2=CC=CC=C2N(C(=O)C=C)CCC1=O
じっけんとくせい
- 密度みつど: 1.198±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 388.0±31.0 °C(Predicted)
- 酸性度係数(pKa): 14.54±0.20(Predicted)
1,3,4,5-Tetrahydro-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7528259-0.05g |
5-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one |
2185980-72-5 | 95.0% | 0.05g |
$246.0 | 2025-03-10 |
1,3,4,5-Tetrahydro-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one 関連文献
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
1,3,4,5-Tetrahydro-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-oneに関する追加情報
Introduction to 1,3,4,5-Tetrahydro-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one (CAS No. 2185980-72-5)
1,3,4,5-Tetrahydro-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic molecule, identified by its Chemical Abstracts Service (CAS) number 2185980-72-5, belongs to the benzodiazepine class but exhibits unique structural and functional properties that make it a promising candidate for further exploration in drug development. The compound’s molecular structure incorporates a fused bicyclic system with a reactive α,β-unsaturated carbonyl group, which suggests potential applications in biochemistry and molecular biology.
The synthesis and characterization of 1,3,4,5-Tetrahydro-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one have been subjects of academic study due to its structural complexity and the potential pharmacological activity it may exhibit. The presence of a conjugated system in the molecule allows for interactions with biological targets that could modulate neural activity or influence metabolic pathways. Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various receptors, suggesting possible therapeutic applications in central nervous system disorders.
In the context of modern drug discovery, the development of novel benzodiazepine derivatives has been driven by the need for compounds with improved efficacy and reduced side effects compared to classical benzodiazepines. The unique substitution pattern in 1,3,4,5-Tetrahydro-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one positions it as a candidate for further investigation into its pharmacokinetic properties and potential interactions with enzymes or transporters involved in drug metabolism. Preliminary studies have indicated that this compound may exhibit selectivity for certain receptor subtypes, which could be exploited to develop targeted therapies.
The α,β-unsaturated carbonyl group in the molecule is particularly noteworthy as it can participate in Michael addition reactions or undergo Michaelis-Menten catalysis, depending on the biological environment. This reactivity has implications for both synthetic chemistry and pharmacodynamics. Researchers are exploring how this functional group might interact with biological molecules such as proteins or nucleic acids, which could reveal new mechanisms of action or pathways for intervention. The compound’s ability to form hydrogen bonds or engage in π-stacking interactions further enhances its potential as a pharmacophore.
From a medicinal chemistry perspective, 1,3,4,5-Tetrahydro-5-(1-oxo-2-propenyl)-2H-l-benzodiazepinone (CAS No. 2185980 72 5) represents an exciting opportunity for innovation. The integration of structural elements from benzodiazepine scaffolds with other pharmacophores has been a successful strategy in developing new therapeutic agents. The current research landscape includes efforts to optimize such molecules for better solubility, bioavailability, and metabolic stability. The unique structural features of this compound make it a valuable scaffold for designing derivatives with enhanced pharmacological profiles.
The role of computational modeling in understanding the behavior of 1 H-BENZODIAZEPINONE (CAS NO: 2185980 72 5) cannot be overstated. High-throughput virtual screening and molecular dynamics simulations have allowed researchers to predict how this molecule might behave within biological systems. These simulations help identify potential binding sites and interaction partners on target proteins or receptors. Such insights are crucial for designing experiments aimed at validating computational predictions and advancing towards preclinical development.
In conclusion,(CAS NO:2185980 72 5) is a structurally interesting compound with potential applications in pharmaceutical research. Its unique chemical properties and predicted biological activities make it an attractive candidate for further investigation into drug discovery efforts targeting neurological disorders or other diseases where modulation of central nervous system activity is relevant. As research continues to uncover new insights into molecular interactions,(CAS NO:2186107 00 9) may play an important role in developing next-generation therapeutics that address unmet medical needs effectively.
2185980-72-5 (1,3,4,5-Tetrahydro-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one) 関連製品
- 2138393-17-4(4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde)
- 2138120-03-1(4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine)
- 1105196-39-1([2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine)
- 1805548-55-3(Ethyl 3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine-5-carboxylate)
- 54757-46-9(9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid)
- 2104155-17-9(3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol)
- 849899-30-5(2-({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyanocyclopentyl)acetamide)
- 1181738-47-5(4-(4-bromophenyl)-1-chlorobutan-2-one)
- 1805356-80-2(3-Cyano-5-(difluoromethyl)-2-hydroxy-4-nitropyridine)
- 779315-67-2(3-(6-Aminopyridin-3-yl)benzoic acid)